molecular formula C9H10ClN3O B14627348 2-Chloro-6-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile CAS No. 56331-50-1

2-Chloro-6-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile

Cat. No.: B14627348
CAS No.: 56331-50-1
M. Wt: 211.65 g/mol
InChI Key: ZSXUGDLUFJVCNI-UHFFFAOYSA-N
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Description

2-Chloro-6-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile is a chemical compound with a complex structure, featuring a pyridine ring substituted with chloro, hydroxyethylamino, methyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-4-methylpyridine-3-carbonitrile with 2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-chloro-6-[(2-oxoethyl)amino]-4-methylpyridine-3-carbonitrile.

    Reduction: Formation of 2-chloro-6-[(2-hydroxyethyl)amino]-4-methylpyridine-3-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylpyridine-3-carbonitrile: Lacks the hydroxyethylamino group, making it less versatile in certain reactions.

    6-[(2-Hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile:

Uniqueness

2-Chloro-6-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile is unique due to the presence of both chloro and hydroxyethylamino groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.

Properties

IUPAC Name

2-chloro-6-(2-hydroxyethylamino)-4-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c1-6-4-8(12-2-3-14)13-9(10)7(6)5-11/h4,14H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXUGDLUFJVCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)Cl)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577112
Record name 2-Chloro-6-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56331-50-1
Record name 2-Chloro-6-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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